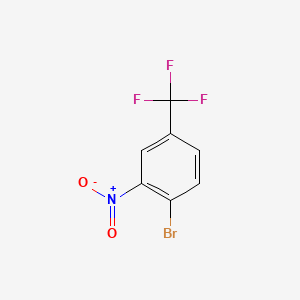











|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+]([O-])=O.[CH2:15](N(CC)CC)C.[CH3:22][OH:23].[CH3:24][S-:25].[Na+].[OH2:27]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:24][S:25][C:3]1[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[C:22]([O:27][CH3:15])=[O:23] |f:3.4,6.7,^1:48,67|
|


|
Name
|
|
|
Quantity
|
3.06 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.82 g
|
|
Type
|
reactant
|
|
Smiles
|
C[S-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.64 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
6.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
140 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred overnight (18 h) at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
purged with helium three times and carbon monoxide (CO) four times
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained between 50 and 75 psi
|
|
Type
|
ADDITION
|
|
Details
|
by the addition of carbon monoxide as necessary
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
|
Type
|
DISTILLATION
|
|
Details
|
the bulk of the solvent was distilled at reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Water (10 mL), toluene (15 mL) and 3 N HCl (10 mL) were added
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove fine particulates
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with aqueous sodium bicarbonate (10 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
immersed in a cool water bath
|
|
Type
|
CUSTOM
|
|
Details
|
to consume >95% of 5a
|
|
Type
|
ADDITION
|
|
Details
|
Aqueous sodium bicarbonate (10 mL) was added to the reaction mixture
|
|
Type
|
ADDITION
|
|
Details
|
the layers were then thoroughly mixed
|
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted further with toluene (2×15 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic solution was dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.71 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |